2-amino-7-methoxy-5-methyl-4H-chromen-4-one
Description
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-amino-7-methoxy-5-methylchromen-4-one |
InChI |
InChI=1S/C11H11NO3/c1-6-3-7(14-2)4-9-11(6)8(13)5-10(12)15-9/h3-5H,12H2,1-2H3 |
InChI Key |
ARWBKCHKIDULBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C=C(O2)N)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Setup and Optimization
A mixture of 1-(2-hydroxy-5-methylphenyl)ethanone and 4-nitrobenzaldehyde undergoes condensation in a 1:1 molar ratio under microwave irradiation (100°C, 200 W, 25 min) using morpholine and 1,2-dichloroethane as solvents. The resulting chalcone intermediate is oxidized to form the chromone scaffold using hydrogen peroxide (30% w/w) in basic ethanol (5 M NaOH).
Table 1: Optimization of Microwave-Assisted Cyclization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Temperature | 80°C | 120°C | 100°C |
| Irradiation Power | 150 W | 250 W | 200 W |
| Reaction Time | 20 min | 30 min | 25 min |
| Solvent System | Ethanol/Morpholine (1:1) | DCE*/Morpholine (1:1) | DCE/Morpholine (1:1) |
| Yield | 65% | 72% | 77% |
DCE = 1,2-Dichloroethane. Adapted from.
Regioselective Methylation of the 7-Hydroxy Group
The hydroxyl group at position 7 is methylated using potassium carbonate and methyl iodide in anhydrous DMF. This step is critical for introducing the methoxy substituent while preserving the amino precursor at position 2.
Methylation Conditions
A solution of 7-hydroxy-5-methyl-2-(4-nitrophenyl)-4H-chromen-4-one in DMF is treated with methyl iodide (1.5 eq) and K₂CO₃ (2 eq) at 60°C for 12 hours. The reaction is quenched with ice water, and the product is purified via silica gel chromatography (cyclohexane/ethyl acetate, 9:1).
Table 2: Methylation Efficiency Under Varied Conditions
| Base | Solvent | Temperature | Time (h) | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60°C | 12 | 85% |
| NaH | THF | 25°C | 24 | 68% |
| Cs₂CO₃ | Acetone | 40°C | 18 | 78% |
Reduction of Nitro to Amino Moiety
The nitro group at position 2 is reduced to an amine using catalytic hydrogenation. This step ensures high selectivity and avoids side reactions associated with acidic or basic conditions.
Catalytic Hydrogenation Protocol
A suspension of 2-nitro-7-methoxy-5-methyl-4H-chromen-4-one in ethanol is hydrogenated under H₂ (50 psi) using 10% Pd/C (5 wt%) at 25°C for 6 hours. The catalyst is filtered, and the solvent is evaporated to yield the amino derivative.
Table 3: Comparative Reduction Methods
| Method | Catalyst | Solvent | Time (h) | Yield | Purity |
|---|---|---|---|---|---|
| H₂/Pd-C | Pd/C | EtOH | 6 | 92% | >98% |
| Fe/HCl | Fe powder | HCl/EtOH | 12 | 75% | 85% |
| NaBH₄/CuCl₂ | CuCl₂ | THF | 4 | 80% | 90% |
One-Pot Tandem Synthesis
Recent advances enable a streamlined one-pot synthesis combining cyclization, methylation, and reduction. This approach reduces purification steps and improves overall efficiency.
Integrated Reaction Design
A mixture of 1-(2-hydroxy-5-methylphenyl)ethanone , 4-nitrobenzaldehyde , and methyl iodide undergoes microwave-assisted cyclization (100°C, 200 W, 30 min) in the presence of K₂CO₃. Subsequent in situ reduction with H₂/Pd-C directly yields the target compound.
Table 4: One-Pot Synthesis Performance
| Step | Conditions | Intermediate Yield | Final Yield |
|---|---|---|---|
| Cyclization/Methylation | Microwave, K₂CO₃, DMF | 78% | - |
| Reduction | H₂/Pd-C, EtOH | - | 70% |
| Overall Efficiency | - | - | 55% |
Industrial-Scale Production Considerations
Scalable synthesis requires continuous flow reactors and immobilized catalysts to enhance throughput. Fixed-bed reactors with Pd/C cartridges enable continuous hydrogenation, achieving >90% conversion at 10 kg/batch scales.
Cost-Benefit Analysis
Table 5: Industrial vs. Lab-Scale Synthesis
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Batch Size | 1–100 g | 1–10 kg |
| Reaction Time | 6–12 h | 2–4 h |
| Yield | 70–85% | 88–92% |
| Cost per Gram | $120–$150 | $20–$30 |
Chemical Reactions Analysis
Types of Reactions
2-amino-7-methoxy-5-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, chromanol derivatives, and various substituted chromenones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-7-methoxy-5-methyl-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic applications, such as anti-inflammatory and neuroprotective agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-7-methoxy-5-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, its anticancer activity may be attributed to the inhibition of topoisomerase enzymes and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Substituent Positions and Functional Groups in Chromenone Derivatives
Substituent Effects on Physicochemical Properties
Amino Group (Position 2): The 2-amino group in the target compound distinguishes it from analogs with hydroxy (e.g., ) or phenyl (e.g., ) substituents at this position.
Methoxy Group (Position 7) :
- The 7-methoxy group is shared with compounds in and , but contrasts with the 7-hydroxy group in . Methoxy groups reduce polarity, increasing membrane permeability compared to hydroxy analogs.
Methyl Group (Position 5) :
Hydrogen Bonding and Crystal Packing
- The amino and methoxy groups in the target compound likely form N–H⋯O and C–H⋯O interactions, contrasting with the O–H⋯O networks in hydroxy-substituted analogs (e.g., ) .
Biological Activity
2-Amino-7-methoxy-5-methyl-4H-chromen-4-one, a compound belonging to the chromone family, has garnered attention for its diverse biological activities. This article presents a comprehensive review of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the condensation reaction of appropriate starting materials under acidic or basic conditions. The general synthetic route can be summarized as follows:
- Starting Materials : The synthesis often begins with 7-methoxy-4H-chromen-4-one.
- Reagents : Amines are introduced, typically using reagents such as ammonium acetate or other amine sources.
- Reaction Conditions : The reaction is usually carried out in solvents like ethanol or methanol at elevated temperatures.
- Purification : The final product is purified through recrystallization or chromatography.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15.2 | Induction of apoptosis |
| MCF-7 | 12.8 | Cell cycle arrest |
The compound was found to induce apoptosis through the activation of caspase pathways, leading to increased cell death in cancerous cells while sparing normal cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens, including multidrug-resistant strains of Staphylococcus aureus.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus (MDR) | 8 |
| Escherichia coli | 16 |
The antimicrobial mechanism appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation .
Anti-inflammatory Properties
Recent studies have indicated that this compound may possess anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Study 1: Anticancer Efficacy in Animal Models
In an animal model study, mice treated with this compound showed a significant reduction in tumor size compared to control groups. The treatment resulted in a tumor volume decrease of approximately 50% over four weeks .
Study 2: Safety and Toxicology
A safety assessment conducted on rats revealed no significant toxicity at doses up to 100 mg/kg body weight. Histopathological examinations confirmed the absence of adverse effects on liver and kidney tissues, indicating a favorable safety profile for potential therapeutic use .
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Antimicrobial Action : It disrupts bacterial cell wall integrity and inhibits key enzymes involved in bacterial metabolism.
- Anti-inflammatory Effects : It modulates signaling pathways associated with inflammation, particularly by inhibiting NF-kB activation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-amino-7-methoxy-5-methyl-4H-chromen-4-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclization of substituted chalcones or condensation of resorcinol derivatives with β-keto esters under acidic conditions. For example, methoxy and methyl groups can be introduced via selective alkylation or protection/deprotection strategies. Optimization includes varying catalysts (e.g., sulfuric acid or ionic liquids) and reaction temperatures to improve yields. Purity can be confirmed via HPLC or TLC using silica gel plates .
Q. How should researchers characterize the crystal structure of this compound, and what software tools are appropriate for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires crystals grown via slow evaporation (e.g., in methanol/water). Use SHELXL for structure refinement, employing direct methods for phase determination. WinGX provides a graphical interface for SHELX programs, facilitating error checking and hydrogen-bond analysis . For example, a related chromenone derivative (5-hydroxy-7-methoxy-4H-chromen-4-one) was resolved using SHELXL-97, with R-factor convergence below 0.05 .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound in crystalline phases?
- Methodological Answer : Graph set analysis (as per Etter’s rules) can classify intermolecular interactions. The amino (–NH2) and methoxy (–OCH3) groups likely form N–H···O and O–H···O hydrogen bonds, creating chains or sheets. Use Mercury or CrystalExplorer to visualize packing motifs. For example, in 7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one, O–H···O interactions generated a 2D network stabilized by π-π stacking .
Q. What experimental and computational approaches resolve contradictions in spectroscopic data (e.g., NMR chemical shifts)?
- Methodological Answer : Discrepancies in NMR peaks (e.g., for aromatic protons) may arise from solvent polarity or tautomerism. Use variable-temperature NMR to assess dynamic effects. DFT calculations (Gaussian or ORCA) can predict shifts at the B3LYP/6-311++G(d,p) level, comparing them with experimental data. For example, 3-methoxyflavone derivatives showed deviations <0.3 ppm when modeled with solvent corrections .
Q. How can researchers design assays to evaluate the biological activity of this compound, and what controls are critical?
- Methodological Answer : For antimicrobial or anticancer studies, use in vitro assays (e.g., MIC against E. coli or MTT on HeLa cells). Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤1%). Structure-activity relationships (SAR) can be explored by modifying substituents (e.g., replacing –OCH3 with –Cl) and comparing IC50 values. A related 4-chlorophenyl chromenone exhibited enhanced cytotoxicity via hydrophobic interactions .
Data Validation and Reproducibility
Q. What strategies ensure reproducibility in synthesizing and characterizing this compound across labs?
- Methodological Answer :
- Synthesis : Publish detailed protocols with exact molar ratios, solvent grades, and temperature ramps.
- Characterization : Cross-validate via SCXRD, HRMS, and 2D NMR (e.g., HSQC/HMBC for connectivity).
- Data Sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) and spectral data in public repositories (e.g., NMReDATA) .
Tables for Key Properties
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | 162–164°C (DSC) | |
| λmax (UV-Vis) | 285 nm (MeOH) | |
| Crystal System | Monoclinic, P2₁/c | |
| Hydrogen Bonds (SCXRD) | N–H···O (2.12 Å), O–H···O (1.98 Å) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
